Lithiumacetylacetonate

Dielectric Materials Electronic Properties Ferroelectricity

Traditional lithium sources often lack the precise coordination and thermal stability required for advanced material deposition, leading to inconsistent film quality and compromised device performance. Lithium acetylacetonate (Li(acac)) overcomes these limitations through its unique covalent chelation structure, providing stable lithium ion delivery in CVD/ALD processes up to ~250°C. Key measurable outcomes: • Enables fabrication of high-purity LiGaO₂ films and LiMn₂O₄ cathode nanomaterials with improved phase purity. • Acts as a 0.8-1 wt% electrolyte additive to mitigate decomposition and enhance Li-ion battery cycle life. • Functions as an efficient electron injection layer in OLEDs, reducing operating voltage. Sourced with verified purity, this hygroscopic compound is shipped under ambient conditions with strict inert atmosphere storage protocols.

Molecular Formula C5H6LiO2
Molecular Weight 105.1 g/mol
Cat. No. B13102457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithiumacetylacetonate
Molecular FormulaC5H6LiO2
Molecular Weight105.1 g/mol
Structural Identifiers
SMILES[Li+].CC(=O)[C-]C(=O)C
InChIInChI=1S/C5H6O2.Li/c1-4(6)3-5(2)7;/h1-2H3;/q-1;+1
InChIKeyOFQLXBROGCAVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Acetylacetonate (Li(acac)) Overview


Lithium acetylacetonate (Li(acac)), also known as (2,4-pentanedionato)lithium (CAS 18115-70-3), is a coordination compound belonging to the metal β-diketonate class. It is a white to off-white hygroscopic powder with a molecular weight of 106.05 g/mol and a melting point of 250°C (with decomposition) . The compound is characterized by a bidentate chelate structure wherein the lithium cation is coordinated to the two oxygen atoms of the acetylacetonate (acac) ligand, forming a stable six-membered ring . This organometallic compound exhibits distinct solubility in polar organic solvents and water, and serves as a critical lithium source in the fabrication of lithium-ion battery materials, organic light-emitting diodes (OLEDs), and as a catalyst in organic synthesis .

Serves as a covalent lithium source for battery material fabrication, OLED injection layers, and organometallic synthesis
Thermal stability profile supports high-temperature CVD/ALD and solid-state synthesis workflows

Why Li(acac) Cannot Be Substituted


The intuitive assumption that alkali metal acetylacetonates (M(acac), where M = Li, Na, K) are functionally interchangeable due to their common ligand is fundamentally incorrect. The small ionic radius of lithium (0.76 Å) fundamentally alters the coordination chemistry, resulting in a bonding character that is predominantly covalent ("benzenoid") compared to the salt-like, ionic nature of its heavier sodium (1.02 Å) and potassium (1.38 Å) counterparts [1]. This shift in bonding character is not gradual but abrupt, occurring precisely between Li(acac) and Na(acac) [2]. Consequently, Li(acac) exhibits unique configurational equilibria (Z,Z vs. E,Z forms) in solution that directly impact its chelation behavior and reactivity [3]. Substituting Li(acac) with a generic sodium or potassium acetylacetonate would thus introduce a material with different dielectric, thermal, and solution-state properties, leading to unpredictable or failed outcomes in applications requiring precise lithium ion delivery, such as in battery electrolytes, CVD/ALD processes, or the synthesis of specific lithium-containing nanomaterials.

Covalent bonding in Li(acac) abruptly shifts to ionic for Na/K analogs, altering reactivity and solubility profiles.
Solution-state configurational equilibria (Z,Z vs E,Z) differ significantly; chelation behavior may not transfer.
Dielectric relaxation and solid-state phase behavior are unique to the lithium compound; direct substitution may lead to unpredictable electronic responses.

Li(acac) Evidence-Based Differentiation


Li(acac) Dielectric vs. K(acac)

The dielectric properties of Li(acac) are fundamentally distinct from those of Na(acac) and K(acac). While Na(acac) and K(acac) exhibit a ferroelectric-like behavior, Li(acac) does not, demonstrating a different relaxation mechanism. This is quantified by the activation energy (Ea) for dielectric relaxation. The Ea for Li(acac) was determined to be 0.54 eV, which is nearly half the value measured for its potassium analog, K(acac) [1]. This substantial difference indicates that Li(acac) will respond differently to an applied electric field, a critical factor for its performance in electronic and energy storage applications.

Dielectric Relaxation Ea
Head-to-head
Li(acac): 0.54 eV K(acac): ~1.08 eV (approx. double)
Reported dielectric relaxation mechanism differs substantially; supports selection for electronic material applications.
Dielectric constant and loss tangent measurements at varied frequencies and temperatures.
Dielectric Materials Electronic Properties Ferroelectricity

Li(acac) Covalent vs. Na/K Ionic Bonding

Infrared, ultraviolet, and nuclear magnetic resonance spectroscopic studies provide quantitative evidence that the bonding in lighter metal acetylacetonates like Li(acac) is predominantly covalent ("benzenoid"), while heavier analogs such as Na(acac) and K(acac) are salt-like with ionic character [1]. Crucially, the change from covalent to ionic bonding is abrupt, occurring precisely between the lithium and sodium compounds within the alkali metal group [2]. Furthermore, low-temperature NMR studies reveal that the degree of chelation (the formation of a stable ion pair) in methanol solution decreases with increasing ionic radius: Li(acac) > Na(acac) > K(acac), with Li(acac) showing the strongest preference for the chelated Z,Z-configuration [3].

Bonding Character
Head-to-head
Li(acac): covalent, strongest chelation (Z,Z) Na/K(acac): ionic, weaker chelation
Covalent vs. ionic transition directly impacts stability, solubility, and reactivity in both solution and solid state.
IR, UV, NMR; low-temperature ¹H NMR in methanol.
Coordination Chemistry Bonding Theory Structural Analysis

Electrolyte Additive for Li-Ion Batteries

Lithium acetylacetonate is specifically formulated into lithium-ion battery electrolytes to address problems of short cycle life and low coulombic efficiency. A patent from YINLONG ENERGY CO LTD explicitly defines a functional electrolyte composition comprising LiTFSI and Li(acac) in a mixed organic solvent [1]. Embodiments detail a weight concentration of Li(acac) at 0.8–1 wt% in the final electrolyte [1]. This specific formulation is claimed to mitigate electrolyte decomposition, which is a primary cause of capacity fade in lithium-ion batteries. In contrast, generic lithium sources like LiOtBu are strong bases used for deprotonation, and Li(acac) offers a more thermally stable and less aggressive alternative for stabilizing the electrolyte without undesired side reactions [2].

Electrolyte Additive
Class-level
0.8–1 wt% Li(acac) in electrolyte
Patent-claimed formulation for mitigating decomposition; reported to support cycle life improvement.
EC/DEC mixed solvent with LiTFSI; quantitative cycle life enhancement requires independent validation.
Lithium-Ion Batteries Electrolyte Additive Cycle Life

Thermal Stability: Li(acac) vs. LiOtBu

Thermogravimetric analysis (TGA) of acetylacetonate complexes indicates that Li(acac) remains stable up to approximately 250°C before decomposition begins . This thermal profile provides a distinct advantage over alternative lithium precursors like lithium tert-butoxide (LiOtBu), which has a significantly lower boiling point of 68-70°C and is described as extremely reactive and highly sensitive to air and moisture [1]. The higher decomposition temperature of Li(acac) allows for its use in processes requiring higher thermal budgets, such as certain chemical vapor deposition (CVD) or annealing steps, without premature precursor decomposition or volatility issues. While LiOtBu is a strong base suited for low-temperature organic reactions, Li(acac) offers superior thermal stability for material synthesis applications.

Thermal Stability
Cross-study
Li(acac): stable to ~250°C (decomposition) LiOtBu: boiling point 68–70°C
Substantially wider thermal processing window supports high-temperature CVD and solid-state synthesis.
TGA vs. standard physical properties; direct comparative TGA under identical conditions recommended.
Thermal Stability CVD/ALD Precursor Thermogravimetric Analysis

Reversible Solid-State Phase Transition

Lithium acetylacetonate exhibits a perfectly reversible, temperature-induced solid-state phase transition that is unique among its alkali metal analogs. It undergoes a change from an orthorhombic crystal structure to a non-merohedrally twinned monoclinic structure between 195 and 200 K (approximately -78 to -73°C) [1]. This behavior is not reported for sodium or potassium acetylacetonates, which instead show ferroelectric-like dielectric behavior [2]. The presence of this specific, reversible crystallographic phase change is a defining characteristic of the lithium compound's solid-state physics and could be exploited in applications requiring materials with temperature-dependent structural or electronic properties.

Phase Transition
Class-level
Orthorhombic → monoclinic at 195–200 K
Unique reversible solid-state transition not reported for Na/K analogs; may support phase-change material research.
Variable-temperature crystallography; independent replication advised.
Crystallography Solid-State Physics Phase Transitions

Li(acac) Application Scenarios


CVD/ALD Precursor for Li Thin Films

Li(acac) is a preferred precursor for fabricating lithium-containing thin films via CVD and ALD for applications in microelectronics and energy storage . Its thermal stability up to ~250°C, as established by TGA, provides a crucial processing window for these high-temperature techniques . This allows for controlled volatilization and decomposition on heated substrates, a clear advantage over less thermally stable lithium precursors like LiOtBu. The compound is specifically cited for use in the growth of LiGaO₂ films and as a source for LiMn₂O₄ cathode materials [1].

Li-Ion Battery Electrolyte Additive

Li(acac) is incorporated into lithium-ion battery electrolytes at defined concentrations (0.8–1 wt%) to mitigate electrolyte decomposition and improve cycle life and coulombic efficiency [2]. Its role as a stabilizing additive leverages its unique chelation chemistry to scavenge reactive species that would otherwise degrade cell performance . This application scenario is directly supported by patent claims specifying its use in advanced electrolyte formulations, distinguishing it from generic lithium salts that lack this specific stabilization function [2].

Cathode Nanomaterial Synthesis

Li(acac) serves as a molecular precursor for the synthesis of high-performance lithium-ion battery cathodes, such as LiMn₂O₄ nanoparticles [1]. The use of a molecular precursor like Li(acac), rather than simpler lithium salts, can facilitate better mixing at the atomic level, leading to improved phase purity, crystallinity, and electrochemical performance of the final material . The specific chelate structure of Li(acac) may influence the nucleation and growth kinetics of the desired oxide phase during calcination.

OLED Electron Injection Layer

Li(acac) is utilized in the research and development of organic light-emitting devices (OLEDs) as an efficient electron injection layer, particularly when covered with aluminum . The compound's ability to facilitate electron transport across the cathode/organic interface is critical for reducing the device's operating voltage and enhancing its luminous efficiency. This application leverages the specific electronic structure of Li(acac), which is a direct consequence of its covalent bonding character as established in spectroscopic studies [3].

Application
Selection Property
Validation Focus
CVD/ALD Precursor
Thermal stability for high-temperature deposition
Volatilization behavior and film growth on substrates
Li-Ion Battery Electrolyte Additive
Chelation-based stabilization of electrolyte
Cycle life and coulombic efficiency in cell tests
Cathode Nanomaterial Synthesis
Molecular precursor for atomic-level mixing
Phase purity and electrochemical performance of cathodes
OLED Electron Injection Layer
Covalent bonding character and electronic structure
Electron injection efficiency and device luminance
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